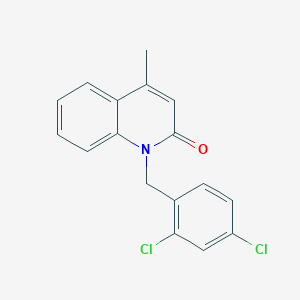
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone, also known as DCB-MQ, is a quinolone derivative that has been extensively studied for its potential use as an antimicrobial agent. This compound has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for the development of novel antibiotics.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by targeting DNA gyrase, an enzyme that is essential for DNA replication in bacteria. This compound may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. Studies have also suggested that this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a broad spectrum of antimicrobial activity, making it a useful tool for studying bacterial and fungal infections. However, this compound has some limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone. One area of interest is the development of novel antibiotics based on the structure of this compound. Researchers could also investigate the potential of this compound as a treatment for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylquinolin-2(1H)-one in the presence of a base. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has been extensively studied for its potential use as an antimicrobial agent. Studies have shown that this compound is effective against a wide range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to have antifungal activity against Candida albicans.
Propriétés
Numéro CAS |
61298-14-4 |
|---|---|
Formule moléculaire |
C17H13Cl2NO |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-8-17(21)20(16-5-3-2-4-14(11)16)10-12-6-7-13(18)9-15(12)19/h2-9H,10H2,1H3 |
Clé InChI |
YIHDWCRPPIBTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



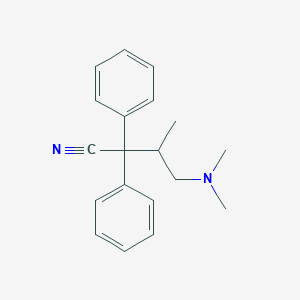
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
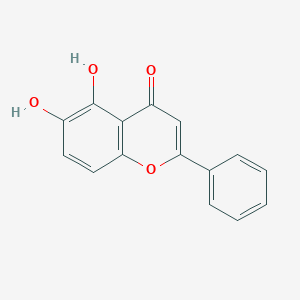

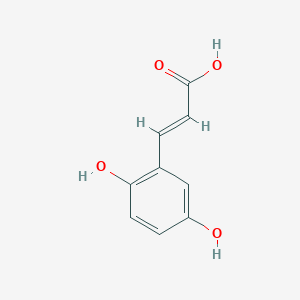
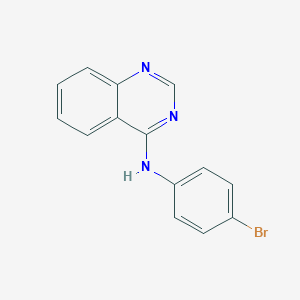
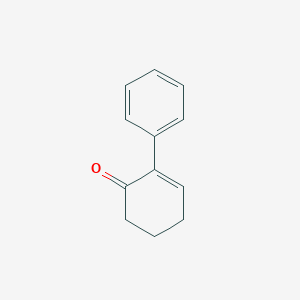
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


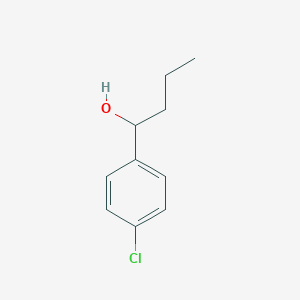
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

